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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1H-indole

Cat. No.: B1288820 Get Quote

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and biological relevance of 5-Chloro-6-methoxy-1H-indole, a heterocyclic

compound of significant interest in medicinal chemistry.

Chemical Structure and Identifiers
5-Chloro-6-methoxy-1H-indole is a substituted indole derivative with a chlorine atom at the 5-

position and a methoxy group at the 6-position of the indole ring.[1] This substitution pattern

imparts unique physicochemical and biological properties to the molecule, making it a valuable

intermediate in the synthesis of various biologically active compounds.[2]

Table 1: Chemical Identifiers for 5-Chloro-6-methoxy-1H-indole
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Identifier Value

CAS Number 90721-60-1

Molecular Formula C₉H₈ClNO

Molecular Weight 181.62 g/mol [3]

IUPAC Name 5-chloro-6-methoxy-1H-indole[3]

InChI
InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-

7(9)10/h2-5,11H,1H3[3]

InChIKey YZOVTJRDGFRPRI-UHFFFAOYSA-N[3]

Canonical SMILES COC1=C(C=C2C=CNC2=C1)Cl[3]

Physicochemical Properties
The compound typically presents as a white to off-white or light yellow crystalline solid.[2] The

presence of the chloro and methoxy groups influences its polarity and reactivity.

Table 2: Physicochemical Data for 5-Chloro-6-methoxy-1H-indole

Property Value

Appearance White to off-white crystalline powder[2]

Melting Point 115 - 119 °C[2]

Boiling Point (Predicted) 330.7 ± 22.0 °C at 760 mmHg

Purity ≥ 99.5% (GC)[2]

Synthesis of 5-Chloro-6-methoxy-1H-indole
The synthesis of 5-Chloro-6-methoxy-1H-indole can be challenging due to the need for

regioselective introduction of the substituents. While a specific, detailed protocol for this exact

compound is not readily available in the cited literature, a generalized approach based on the

Fischer indole synthesis is a common method for preparing substituted indoles.[2][4]
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Generalized Experimental Protocol: Fischer Indole
Synthesis
This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone

under acidic conditions.[2] For the synthesis of 5-Chloro-6-methoxy-1H-indole, the likely

starting materials would be (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl

compound that can provide the two carbons for the pyrrole ring, followed by cyclization.

Step 1: Formation of the Phenylhydrazone

Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as

ethanol or acetic acid.

Add a slight molar excess of an appropriate aldehyde or ketone (e.g., glyoxal or a protected

form).

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the

corresponding phenylhydrazone.

The hydrazone product can be isolated by filtration if it precipitates, or the reaction mixture

can be carried forward to the next step.

Step 2: Indolization (Cyclization)

To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often

effective for this transformation.[5] Alternatively, a strong Brønsted acid like sulfuric acid or a

Lewis acid like zinc chloride can be used.[5]

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal

temperature and reaction time should be determined by monitoring the reaction's progress

using thin-layer chromatography (TLC).

Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the

reaction.

Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium

bicarbonate solution.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

The crude 5-Chloro-6-methoxy-1H-indole can be purified using column chromatography on

silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.

Further purification can be achieved by recrystallization from an appropriate solvent to yield

the final product.
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General Workflow for Fischer Indole Synthesis
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Caption: Generalized workflow for the synthesis of 5-Chloro-6-methoxy-1H-indole via Fischer

indole synthesis.

Spectral Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural

elucidation of 5-Chloro-6-methoxy-1H-indole. While specific spectral data for this exact

compound is not provided in the search results, the expected chemical shifts can be predicted

based on data for analogous 5-chloro-indole derivatives.[6]

¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for 5-Chloro-6-methoxy-1H-indole

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

N-H (H1) 8.0 - 11.0 Broad Singlet

Pyrrole Ring (H2, H3) 6.4 - 7.3 Doublet or Triplet

Benzene Ring (H4, H7) 7.0 - 7.6 Singlet or Doublet

Methoxy (OCH₃) ~3.9 Singlet

The electron-withdrawing nature of the chlorine at the C5 position and the electron-donating

methoxy group at C6 will influence the precise chemical shifts of the aromatic protons.[6]

¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-6-methoxy-1H-indole

Carbon Predicted Chemical Shift (δ, ppm)

Pyrrole Ring (C2, C3) 100 - 125

Bridgehead (C3a, C7a) 128 - 135

Benzene Ring (C4, C5, C6, C7) 110 - 150

Methoxy (OCH₃) ~56

The carbon directly attached to the chlorine (C5) is expected to resonate around 125 ppm,

while the carbon attached to the methoxy group (C6) will be further downfield.[6]
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Biological Activity and Applications in Drug
Development
5-Chloro-6-methoxy-1H-indole serves as a crucial building block in medicinal chemistry for

the development of novel therapeutic agents.[2] The indole scaffold itself is a "privileged

structure" found in many biologically active compounds.[7] The addition of the 5-chloro and 6-

methoxy groups can enhance biological activity and modulate pharmacokinetic properties.

Derivatives of 5-chloro-indole have shown promise in various therapeutic areas, particularly in

oncology.

Inhibition of Cancer-Related Signaling Pathways
Recent research has focused on derivatives of 5-chloro-indoles as potent inhibitors of key

signaling pathways implicated in cancer cell proliferation and survival.

EGFR Inhibition: A series of novel indole-2-carboxamides derived from a 5-chloro-indole

scaffold have been developed as antiproliferative agents that target both wild-type and

mutant forms of the Epidermal Growth Factor Receptor (EGFR).[8] Certain derivatives

demonstrated potent inhibitory activity against EGFR, with IC₅₀ values comparable to or

better than the reference drug erlotinib.[8]

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is frequently

dysregulated in various cancers. Indole-based compounds are being investigated for their

ability to modulate this critical pathway. For instance, a 2-chloro-8-methoxy-5-methyl-5H-

indolo[2,3-b]quinoline derivative showed significant cytotoxic effects against colorectal

cancer cells, suggesting its mechanism may involve the PI3K/AKT/mTOR pathway.[9]

Induction of Apoptosis: Some derivatives of 5-chloro-indole have been shown to induce

apoptosis (programmed cell death) in cancer cells. This is often mediated through the

activation of caspases, such as caspase-3, and the regulation of pro-apoptotic (e.g., Bax)

and anti-apoptotic (e.g., Bcl-2) proteins.[8]
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Role of 5-Chloro-Indole Derivatives in Cancer Signaling
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Caption: 5-Chloro-indole derivatives can inhibit key cancer signaling pathways and induce

apoptosis.

Safety and Handling
5-Chloro-6-methoxy-1H-indole is classified as harmful if swallowed, causes skin irritation,

causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety

precautions, including the use of personal protective equipment such as gloves, safety glasses,
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and a lab coat, should be followed when handling this compound. It should be stored in a cool,

dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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